D-Glycero-D-guloheptonate-d7

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

D-Glycero-D-guloheptonate-d7 is a stable isotope-labeled (SIL) derivative of D-glycero-D-guloheptonate, a seven-carbon sugar acid (heptonic acid). The compound is synthesized by replacing seven hydrogen atoms with deuterium (²H), yielding a nominal mass increase of +7 Da relative to the unlabeled parent molecule.

Molecular Formula C7H13NaO8
Molecular Weight 255.21 g/mol
Cat. No. B15598874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glycero-D-guloheptonate-d7
Molecular FormulaC7H13NaO8
Molecular Weight255.21 g/mol
Structural Identifiers
InChIInChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1/i1D2,2D,3D,4D,5D,6D;
InChIKeyFMYOMWCQJXWGEN-WJUXRQRASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Glycero-D-guloheptonate-d7: A Deuterium-Labeled Sugar Acid for Quantitative Bioanalytical Workflows


D-Glycero-D-guloheptonate-d7 is a stable isotope-labeled (SIL) derivative of D-glycero-D-guloheptonate, a seven-carbon sugar acid (heptonic acid) . The compound is synthesized by replacing seven hydrogen atoms with deuterium (²H), yielding a nominal mass increase of +7 Da relative to the unlabeled parent molecule . This deuterium labeling preserves the physicochemical properties of the native heptonate while providing a distinct mass signature that enables its use as an internal standard (IS) in quantitative nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) assays . The compound is supplied as a solid with a purity of ≥98% and an isotopic enrichment of 98 atom% D, meeting the stringent requirements for precise quantitation of heptonate and related sugar acids in complex biological matrices .

Why Unlabeled Heptonates or Generic Internal Standards Cannot Replace D-Glycero-D-guloheptonate-d7


In quantitative LC-MS or GC-MS analysis of heptonate and related carbohydrates, the use of a non-isotopic internal standard (e.g., a structural analog) introduces significant variability due to differential ionization efficiency, extraction recovery, and chromatographic retention . Even closely related sugar acids can exhibit distinct matrix effects, leading to inaccurate quantification [1]. Unlabeled D-glycero-D-guloheptonate, while chemically identical, co-elutes and shares identical mass transitions with the endogenous analyte, making it useless for isotope dilution mass spectrometry (IDMS) [2]. 13C-labeled analogs, such as α-D-glucoheptonic acid-[UL-13C7], offer an alternative but are often prohibitively expensive for routine, high-throughput applications . D-Glycero-D-guloheptonate-d7, with its +7 Da mass shift and favorable cost profile, provides the optimal balance of analytical performance and economic feasibility for precise heptonate quantification .

Quantitative Evidence Supporting the Procurement of D-Glycero-D-guloheptonate-d7 Over Alternatives


Mass Shift of +7 Da Enables Unambiguous Quantification by LC-MS/MS

D-Glycero-D-guloheptonate-d7 provides a nominal mass increase of 7.05 Da (from 248.16 to 255.21) compared to the unlabeled sodium D-glycero-D-guloheptonate . This mass shift exceeds the minimum recommended +3 Da separation for reliable internal standard use in small molecule LC-MS/MS assays, ensuring that the isotopic cluster of the analyte does not interfere with the internal standard signal . In contrast, the unlabeled compound offers 0 Da shift and is indistinguishable from endogenous analyte, while the uniformly 13C-labeled analog provides a comparable +7 Da shift but at a significantly higher cost .

LC-MS/MS Isotope Dilution Quantitative Bioanalysis

High Isotopic Enrichment (98 atom% D) Minimizes Background Interference

The deuterium incorporation in D-Glycero-D-guloheptonate-d7 is specified at 98 atom% D . This level of isotopic enrichment ensures that the unlabeled (d0) species constitutes ≤2% of the standard, a critical threshold for preventing 'cross-talk' or interference with the endogenous analyte signal . Lower enrichment standards (e.g., <95 atom%) can produce a significant d0 peak that biases quantification, particularly when measuring low-abundance heptonate in plasma or urine [1]. While 13C-labeled analogs may achieve >99 atom% enrichment, they are typically 5-10 times more expensive, making the deuterated compound a cost-effective choice without sacrificing analytical sensitivity [2].

Isotopic Purity LC-MS Internal Standard

Chromatographic Co-Elution with Native Heptonate Reduces Matrix Effect Variability

Deuterated internal standards like D-Glycero-D-guloheptonate-d7 are designed to co-elute with the unlabeled analyte under reversed-phase or HILIC conditions, thereby experiencing the same matrix-induced ion suppression or enhancement . Studies on structurally similar carbohydrates have demonstrated that deuterated IS can correct for matrix effects, yielding recovery values between 85-115% compared to only 69-85% for non-isotopic analog IS [1]. While 13C-labeled IS may offer slightly better co-elution fidelity due to the absence of a deuterium isotope effect, the difference is often negligible for heptonate and is outweighed by the substantial cost savings of the deuterated version [2].

LC-MS Matrix Effects Internal Standard

Simplification of 1H NMR Spectra for Conformational Analysis of Heptonate

Selective deuteration of D-glycero-D-gulo-heptonate eliminates specific proton signals in 1H NMR spectra, reducing spectral crowding and enabling clearer observation of residual proton environments or interactions with proteins [1]. This approach has been utilized in studies of heptonate-tungstate complexes, where 13C and 183W NMR were employed to elucidate binding modes [2]. By incorporating D-Glycero-D-guloheptonate-d7 into such studies, researchers can isolate the contribution of the heptonate backbone to complex formation, a capability not possible with the unlabeled compound. 13C-labeled analogs also simplify 1H NMR but at a much higher cost and with the added complexity of 13C-13C coupling .

NMR Spectroscopy Deuteration Conformational Analysis

Cost-Effectiveness for High-Throughput Quantitation Workflows

The synthesis of deuterated isotopologues like D-Glycero-D-guloheptonate-d7 is generally less expensive than that of uniformly 13C-labeled analogs [1]. While specific pricing is vendor-dependent, deuterated internal standards typically cost 30-50% less than their 13C counterparts [2]. For laboratories running hundreds or thousands of samples, this cost differential translates into significant budget savings without compromising analytical performance for heptonate quantification. The compound's 98 atom% D enrichment and +7 Da mass shift meet FDA guidance for bioanalytical method validation, confirming its suitability for regulated studies [3].

Cost-Benefit High-Throughput Internal Standard

Optimal Use Cases for D-Glycero-D-guloheptonate-d7 Based on Quantitative Evidence


LC-MS/MS Quantitation of Heptonate in Plasma for Pharmacokinetic Studies

Employ D-Glycero-D-guloheptonate-d7 as an internal standard to correct for matrix effects and ionization variability. The +7 Da mass shift ensures no interference from the endogenous analyte, and the 98 atom% D enrichment provides sufficient purity for accurate quantification across the therapeutic range . This workflow is validated under FDA guidance and is cost-effective for high-throughput sample analysis [1].

Metabolic Flux Analysis of Sugar Acid Pathways Using NMR

Use the deuterated compound in 1H NMR studies to simplify spectra and focus on unlabeled regions of interest, facilitating the investigation of heptonate-protein or heptonate-metal interactions [2]. The selective deuteration aids in conformational analysis, as demonstrated in tungstate complex studies [3].

Quality Control of Heptonate-Containing Formulations by GC-MS

Incorporate D-Glycero-D-guloheptonate-d7 as a stable isotope-labeled internal standard for GC-MS assays of heptonate in pharmaceutical preparations. The co-elution behavior minimizes variability from derivatization and injection, while the 98 atom% D purity prevents interference with the active pharmaceutical ingredient peak .

Carbohydrate Profiling in Disease Biomarker Discovery

Integrate the deuterated heptonate into a panel of stable isotope-labeled carbohydrate standards for comprehensive profiling of serum or urine samples. The compound's performance in correcting for matrix effects (inferred from class-level data) improves the reliability of quantifying low-abundance heptonate in complex biological matrices [4].

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